molecular formula C15H13N3O B5816036 2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5816036
M. Wt: 251.28 g/mol
InChI Key: BGOWGSGRCRINQG-UHFFFAOYSA-N
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Description

2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound features a pyridine ring linked to an oxadiazole ring, which is further substituted with a phenylethyl group. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Properties

IUPAC Name

5-(2-phenylethyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-2-6-12(7-3-1)9-10-14-17-15(18-19-14)13-8-4-5-11-16-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOWGSGRCRINQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions . The general synthetic route can be summarized as follows:

    Esterification: The starting material undergoes esterification to form an ester intermediate.

    Cyanation: The ester intermediate is then converted to a nitrile through cyanation.

    Cyclization: The nitrile undergoes cyclization to form the oxadiazole ring.

    Aminolysis: Finally, the oxadiazole intermediate is subjected to aminolysis to yield the target compound.

Chemical Reactions Analysis

2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenylethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species and the accumulation of lipids, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine include other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its regioisomers and other oxadiazole derivatives.

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